molecular formula C2BrClF2 B1218753 1-Bromo-1-chloro-2,2-difluoroethene CAS No. 758-24-7

1-Bromo-1-chloro-2,2-difluoroethene

Cat. No.: B1218753
CAS No.: 758-24-7
M. Wt: 177.37 g/mol
InChI Key: NBYWEYFBDHRDOS-UHFFFAOYSA-N
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Description

1-Bromo-1-chloro-2,2-difluoroethene, also known as 1-BCDFE, is a halogenated hydrocarbon compound with a wide range of applications in scientific research and laboratory experiments. It is an organofluorine compound that has two fluorine atoms and two halogen atoms, which makes it a valuable compound for a variety of uses.

Scientific Research Applications

1. Ion Chemistry in Air Plasma

Marotta, E., Bosa, E., Scorrano, G., and Paradisi, C. (2005) studied the ion chemistry of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) in air plasma at atmospheric pressure using atmospheric pressure chemical ionization mass spectrometry (APCI-MS). They found that halothane forms several positive ions, including an ionized dimer and fragments like M--HF and M--Br. This study highlights halothane's unique ionization behavior in air plasma, demonstrating its potential in mass spectrometry and plasma chemistry (Marotta et al., 2005).

2. Synthesis of Fluorine Compounds

Dmowski, W. (2011) reviewed the synthetic applications of 1-bromo-1-chloro-2,2,2-trifluoroethane, highlighting its role in the preparation of various fluorine-containing compounds. This includes the synthesis of CF3 group-containing compounds via organometallic reactions and free radical reactions. This review showcases the chemical's utility in synthesizing complex fluorine compounds, important in various industrial and research applications (Dmowski, 2011).

3. Cycloaddition Reactions

Toda, F., Motomura, H., and Oshima, H. (1974) explored the thermal [2+2] cycloaddition of 1-chloro- and 1-bromo-2-(9-fluorenylidene)ethylene. They found that these reactants form specific dimers, demonstrating halothane's utility in synthesizing unique chemical structures through cycloaddition. These findings are significant for developing new organic synthesis methodologies (Toda et al., 1974).

4. Epoxidation and Isomerization

Zapevalov, A. Y., Filyakova, T., Kodess, M., and Saloutin, V. I. (2004) investigated the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites. Their study demonstrated that this process leads to the formation of various epoxides and polyfluorocarboxylic acid sodium salts. These findings highlight the potential of halothane in chemical synthesis, especially in creating epoxy compounds (Zapevalov et al., 2004).

5. Halogenation in Liquid Hydrogen Fluoride

Boguslavskaya, L. S., Mel’nikova, N. B., Voronin, A. P., and Kartashov, V. R. (1978) studied the bromo and chlorofluorination of various ethylenes in liquid hydrogen fluoride. Their research demonstrated halothane's reactivity and potential for creating diverse halogenated compounds, useful in chemical synthesis and material science (Boguslavskaya et al., 1978).

Properties

IUPAC Name

1-bromo-1-chloro-2,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYWEYFBDHRDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226712
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
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Molecular Weight

177.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-24-7
Record name 1-Bromo-1-chloro-2,2-difluoroethene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Difluoro-2-bromo-2-chloroethylene
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Record name 1-bromo-1-chloro-2,2-difluoroethylene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1-DIFLUORO-2-CHLORO-2-BROMOETHYLENE
Source FDA Global Substance Registration System (GSRS)
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